Granisetron-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

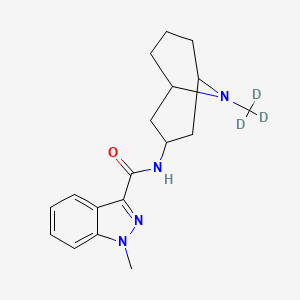

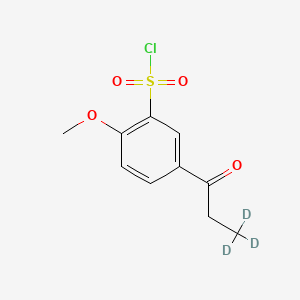

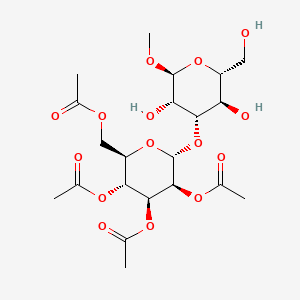

Granisetron-d3 is a white solid . It is a deuterium-labeled version of Granisetron , which is a serotonin 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy .

Synthesis Analysis

Granisetron-d3 can be synthesized using 2-Methyl-2H-indazole-3-carboxylic acid as a reagent . A study has reported the development and validation of a stability-indicating HPLC method for the determination of Granisetron .

Molecular Structure Analysis

The molecular formula of Granisetron-d3 is C18H21D3N4O . It has a molecular weight of 315.4 . The formal name of Granisetron-d3 is 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide .

Chemical Reactions Analysis

Granisetron was found to be relatively unstable under acidic, alkaline, and oxidative conditions in forced degradation studies . The separation of Granisetron and its degradation products was achieved using a Nova-Pak C8 column and acetonitrile-KH2PO4 25 mM (75:25, v/v) as the mobile phase with UV detection at 305 nm .

Physical And Chemical Properties Analysis

Granisetron-d3 is a white solid . It has a density of 1.35 . The melting point is 217-219°C . It is soluble in DMSO and slightly soluble in Methanol .

Applications De Recherche Scientifique

5-HT3 Receptor Binding : Granisetron acts by antagonizing the 5-HT3 receptors, which are pentameric serotonin-gated ion channels. This interaction is critical for its effectiveness in controlling nausea and vomiting induced by chemotherapy (Kesters et al., 2012).

Antiemetic Efficacy in Chemotherapy : Clinical trials have demonstrated granisetron's efficacy in significantly reducing the incidence of nausea and vomiting for 24 hours following high-dose cisplatin chemotherapy. Its performance is comparable or superior to other antiemetic drugs like metoclopramide (Plosker & Goa, 1991); (Yarker & McTavish, 1994).

Pharmaceutical Analysis and Quality Control : Granisetron's stability and quality in pharmaceutical preparations, including its presence in tablets and parenteral forms, are analyzed using methods like first derivative spectrophotometric determination (Hewala, Bedair, & Shousha, 2013).

Use in Postoperative Nausea and Vomiting : Granisetron is effective in preventing postoperative nausea and vomiting (PONV) in various surgical settings, including breast surgery and middle ear surgery (Kranke et al., 2000); (Fljjii, Tanaka, & Toyooka, 1997).

Nasal and Transdermal Administration : Research explores the efficacy of granisetron through nasal and transdermal administration, offering alternatives for patients where oral or intravenous administration is unsuitable (Woo, 2007); (Howell, Mason, O'Mahony, & Donachie, 2011).

Adverse Reactions and Safety Profile : Studies address granisetron's safety profile, including its cardiac safety and rare adverse reactions in specific patient populations, such as children with rhabdomyosarcoma (Lee et al., 2009); (Voog et al., 2000).

Clinical Pharmacology : The pharmacokinetics and pharmacodynamics of granisetron have been extensively studied, revealing its distribution, elimination, and biological activity profile (Upward et al., 1990).

Cardiac Effects and Chemotherapy : Investigations into granisetron's cardiac effects, especially in patients receiving multiple courses of chemotherapy, have provided insights into its influence on heart function and its safety profile in these contexts (Watanabe et al., 1995).

Role in Pediatric Oncology : Granisetron has shown efficacy in pediatric oncology, particularly in managing nausea and vomiting induced by chemotherapy in children (Fujii, Saitoh, Tanaka, & Toyooka, 1998).

Innovative Delivery Systems : Development of new delivery systems like mucoadhesive microspheres for nasal delivery aims to improve granisetron's therapeutic efficacy and patient compliance (Pandey et al., 2020).

Gastrointestinal Impact : The effects of granisetron on gastrointestinal motility and sensitivity, particularly in the context of chemotherapy, have been examined to understand its broader physiological impacts (Martín-Ruíz et al., 2018).

Orientations Futures

Granisetron has been shown to be an effective and well-tolerated agent for the treatment of nausea and vomiting in the oncology and surgical settings . It has also been shown to be effective and well tolerated in special populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children . Future research may focus on further exploring its efficacy in different patient populations and its potential for drug-drug interactions .

Propriétés

IUPAC Name |

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Granisetron-d3 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)